3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
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Overview
Description
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of the difluoromethyl group and the carbonitrile group makes this compound particularly interesting for various chemical and biological applications. It is known for its potential use in pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways . These interactions are often mediated by the unique structural features of the compound, such as the triazole and pyridine rings, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the presence of a pyrazine ring instead of a pyridine ring.
1,2,4-Triazolo[4,3-a]pyrimidine: Another similar compound that features a triazole ring fused to a pyrimidine ring.
Uniqueness
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N4/c9-7(10)8-13-12-6-3-5(4-11)1-2-14(6)8/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOBNRYFBJRZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)F)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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